molecular formula C9H10ClF2N3 B1476353 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine CAS No. 2009567-09-1

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

Cat. No.: B1476353
CAS No.: 2009567-09-1
M. Wt: 233.64 g/mol
InChI Key: HQKFEHXVYHAGPE-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H10ClF2N3 . It is used as a building block in the preparation of bio-active compounds.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms. Attached to this ring is a 3,3-difluoropiperidin-1-yl group and a chlorine atom .

Scientific Research Applications

Synthesis of Anticancer Intermediates

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine serves as a key intermediate in the synthesis of small molecule anticancer drugs. A rapid synthesis method for such compounds involves nucleophilic substitution and coupling reactions, leading to the formation of structurally complex and biologically active molecules. These intermediates are crucial for developing novel anticancer therapies targeting specific pathways involved in cancer cell proliferation and survival (Jianlan Kou & Feiyi Yang, 2022).

Antifungal Agent Synthesis

In the realm of antifungal research, this compound has been utilized in the synthesis of Voriconazole, a novel broad-spectrum triazole antifungal agent. The compound's synthesis involves intricate steps, including diastereoselective reactions and diastereomeric salt resolutions, highlighting its role in creating effective treatments against a variety of fungal infections (M. Butters et al., 2001).

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, derivatives of this compound have been explored for their potential applications in organic light-emitting diodes (OLEDs). The synthesis of novel heteroleptic Ir(III) metal complexes incorporating pyrimidine chelates demonstrates the utility of such compounds in developing high-performance sky-blue- and white-emitting OLEDs. This research opens new avenues for the use of pyrimidine derivatives in advanced optoelectronic devices (Chih‐Hao Chang et al., 2013).

Quantum Chemical Characterization

The quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds has been another significant area of research. Studies on 4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine Derivatives, closely related to this compound, provide insights into the molecular electrostatic potential and energetic parameters, essential for understanding the chemical behavior and reactivity of such compounds (Yafigui Traoré et al., 2017).

Nonlinear Optical Materials

Pyrimidine derivatives, including this compound, have been investigated for their nonlinear optical (NLO) properties. The exploration of thiopyrimidine derivatives for NLO applications underscores the significance of pyrimidine-based compounds in the development of materials with potential use in photonics and telecommunications (A. Hussain et al., 2020).

Properties

IUPAC Name

4-chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-4-8(14-6-13-7)15-3-1-2-9(11,12)5-15/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKFEHXVYHAGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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